![molecular formula C38H36 B3052905 5,12-Bis(4-tert-butylphenyl)tetracene CAS No. 478799-46-1](/img/structure/B3052905.png)
5,12-Bis(4-tert-butylphenyl)tetracene
Overview
Description
5,12-Bis(4-tert-butylphenyl)tetracene, also known as TBT, is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. TBT is a highly conjugated molecule that exhibits strong fluorescence and excellent charge transport properties.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds like 5,12-Bis(4-tert-butylphenyl)tetracene have been used in the development of organic light-emitting diodes (OLEDs). Research has shown that these compounds emit strong blue light in diluted solutions, and in the solid state, they exhibit green luminance. The structure of these compounds leads to a significant enhancement in fluorescence compared to monomers, which can be attributed to the formation of a delocalized excited state in multibranch structures (Liu et al., 2013).
Electronic States and Structural Changes
Research on 5,12-diamino-substituted tetracenes, including variations like 5,12-Bis(4-tert-butylphenyl)tetracene, reveals that the electronic and molecular structures of these compounds are influenced by N-substituents. These structures undergo significant changes upon oxidation, which impacts their electronic states. The extent of these changes can be fine-tuned by varying the N-substituents (Uebe et al., 2018).
Crystal Structure and Molecular Arrangement
The study of 5,12-Diphenyl-6,11-bis(thien-2-yl)tetracene, a related compound, has provided insights into the crystal structure and molecular arrangement of these materials. The central tetracene rings of the molecules are twisted and assemble into arrays with parallel molecules, showcasing unique molecular interactions and structural formations (Hou et al., 2008).
properties
IUPAC Name |
5,12-bis(4-tert-butylphenyl)tetracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36/c1-37(2,3)29-19-15-25(16-20-29)35-31-13-9-10-14-32(31)36(26-17-21-30(22-18-26)38(4,5)6)34-24-28-12-8-7-11-27(28)23-33(34)35/h7-24H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVRXAIGFRABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624923 | |
Record name | 5,12-Bis(4-tert-butylphenyl)tetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478799-46-1 | |
Record name | 5,12-Bis(4-tert-butylphenyl)tetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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